molecular formula C8H6N3NaO3 B2386396 Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 2155855-19-7

Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No. B2386396
M. Wt: 215.144
InChI Key: DDCVBLGCPFSKEL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .


Synthesis Analysis

A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been introduced . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .


Molecular Structure Analysis

The structure of 1H- and 2H-pyrazolo[3,4-b]pyridines and diversity centers present on them have been studied . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The amorphous carbon-supported sulfonic acid (AC-SO3H) has been evaluated as a new-generation solid catalyst with outstanding activity . This strategy involves a sequential opening/closing cascade reaction .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is utilized in the synthesis of various heterocyclic compounds. For instance, Youssef et al. (2011) described its use in preparing compounds with biocidal properties against bacteria and fungi, showing excellent effectiveness in some cases (Youssef, Abbady, Ahmed, & Omar, 2011).
  • Dandia et al. (2014) demonstrated its application in an efficient, green synthetic protocol for the chemoselective synthesis of pyrazolo[3,4-b]pyridine derivatives. This method is notable for its environmental friendliness, high yields, and simple procedures (Dandia, Gupta, & Parewa, 2014).
  • Abdelhamid and Gomha (2013) also reported its use in synthesizing pyrazolo[1,5-a]pyrimidines and thieno[2,3-b]pyridine derivatives, highlighting its versatility in creating diverse heterocyclic systems (Abdelhamid & Gomha, 2013).

Biological and Medicinal Chemistry

  • In biological and medicinal chemistry research, sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate derivatives have been explored for various applications. For example, Ghaedi et al. (2015) focused on synthesizing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, potentially useful in the preparation of new N-fused heterocyclic compounds in medicine (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Crystallography and Structural Analysis

Safety And Hazards

As a chemical compound, it should be handled in the laboratory according to relevant safety procedures . Avoid skin contact, inhalation, or ingestion, and wear protective equipment if necessary . During the handling process, ventilation should be ensured to avoid the generation of harmful gases .

properties

IUPAC Name

sodium;6-methyl-3-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3.Na/c1-3-2-4(8(13)14)5-6(9-3)10-11-7(5)12;/h2H,1H3,(H,13,14)(H2,9,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCVBLGCPFSKEL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)NNC2=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N3NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

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